(4-(Methoxymethyl)phenyl)methanesulfonyl chloride
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Overview
Description
(4-(Methoxymethyl)phenyl)methanesulfonyl chloride is an organosulfur compound with the molecular formula C9H11ClO3S and a molecular weight of 234.7 g/mol . This compound is commonly used in organic synthesis and pharmaceutical research due to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Methoxymethyl)phenyl)methanesulfonyl chloride typically involves the reaction of methanesulfonic acid with thionyl chloride. The reaction is carried out in a three-necked flask fitted with a mechanical stirrer, reflux condenser, thermometer, and separatory funnel. Methanesulfonic acid is heated to 95°C, and thionyl chloride is added over a period of 4 hours. The temperature is maintained at 95°C throughout the addition and for 3.5 hours after completion .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reagents and conditions but utilizes larger reactors and more efficient separation and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(4-(Methoxymethyl)phenyl)methanesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form sulfonamide and sulfonate esters, respectively.
Oxidation and Reduction Reactions: Although less common, it can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with this compound.
Solvents: Polar organic solvents such as dichloromethane and acetonitrile are typically used.
Catalysts: Bases like pyridine or triethylamine are often employed to facilitate the reactions.
Major Products Formed
Sulfonamide Derivatives: Formed by reaction with amines.
Sulfonate Esters: Formed by reaction with alcohols.
Scientific Research Applications
(4-(Methoxymethyl)phenyl)methanesulfonyl chloride is widely used in scientific research due to its reactivity and versatility. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis to introduce the methanesulfonyl group into molecules.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-(Methoxymethyl)phenyl)methanesulfonyl chloride involves its reactivity as an electrophile. It reacts with nucleophiles to form covalent bonds, thereby modifying the structure and function of the target molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparison with Similar Compounds
Similar Compounds
Methanesulfonyl Chloride: A simpler analog with the formula CH3SO2Cl.
Tosyl Chloride: Another sulfonyl chloride with a toluene group instead of the methoxymethylphenyl group.
Uniqueness
(4-(Methoxymethyl)phenyl)methanesulfonyl chloride is unique due to the presence of the methoxymethylphenyl group, which imparts distinct reactivity and properties compared to simpler sulfonyl chlorides. This makes it particularly useful in specific synthetic applications where the methoxymethylphenyl group is desired.
Properties
Molecular Formula |
C9H11ClO3S |
---|---|
Molecular Weight |
234.70 g/mol |
IUPAC Name |
[4-(methoxymethyl)phenyl]methanesulfonyl chloride |
InChI |
InChI=1S/C9H11ClO3S/c1-13-6-8-2-4-9(5-3-8)7-14(10,11)12/h2-5H,6-7H2,1H3 |
InChI Key |
WBOGMEBRDMJTTD-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=CC=C(C=C1)CS(=O)(=O)Cl |
Origin of Product |
United States |
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